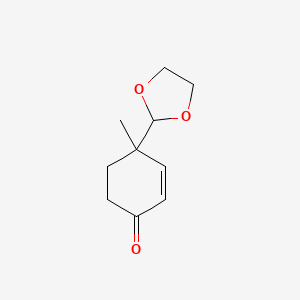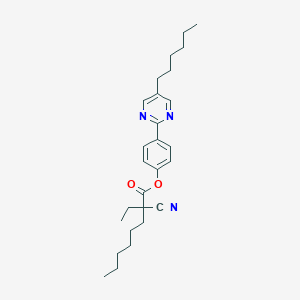
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate is a complex organic compound that features a pyrimidine ring substituted with a hexyl group and a phenyl ring substituted with a cyano and ethyloctanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the hexyl group through alkylation reactions. The phenyl ring is then functionalized with the cyano and ethyloctanoate groups using nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyano and ethyloctanoate groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethylhexanoate
- 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethylbutanoate
Uniqueness
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexyl group provides hydrophobic characteristics, while the cyano and ethyloctanoate groups enhance its reactivity and potential bioactivity.
Propriétés
| 116198-13-1 | |
Formule moléculaire |
C27H37N3O2 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
[4-(5-hexylpyrimidin-2-yl)phenyl] 2-cyano-2-ethyloctanoate |
InChI |
InChI=1S/C27H37N3O2/c1-4-7-9-11-13-22-19-29-25(30-20-22)23-14-16-24(17-15-23)32-26(31)27(6-3,21-28)18-12-10-8-5-2/h14-17,19-20H,4-13,18H2,1-3H3 |
Clé InChI |
QRXXOUXADGJVAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C(CC)(CCCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


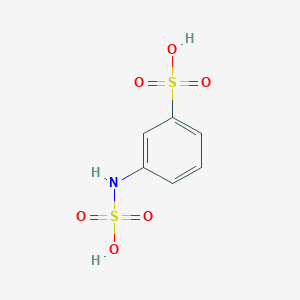


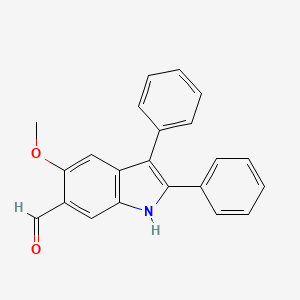


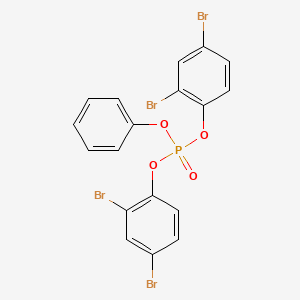

![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
